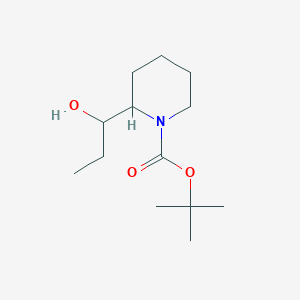

Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate

Description

Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 1-hydroxypropyl substituent at the 2-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic modifications, while the hydroxypropyl moiety introduces stereochemical complexity and opportunities for further functionalization.

Properties

IUPAC Name |

tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLDOZMPGLEGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-hydroxypropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2-position substitution in the target compound contrasts with 3- or 4-position analogs.

- Chain Length : The hydroxypropyl group (3-carbon chain) in the target compound introduces greater lipophilicity compared to hydroxyethyl (2-carbon) or hydroxymethyl (1-carbon) analogs, which may influence solubility and membrane permeability .

- Additional Functional Groups : Compounds like tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate feature dual substituents (hydroxyethyl + methyl), enhancing steric hindrance and rigidity compared to the single hydroxypropyl group in the target compound.

Biological Activity

Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

IUPAC Name: this compound

InChI Key: VQYUNZJHOBFZRI-UHFFFAOYSA-N

The compound contains a piperidine ring, which is known for its significance in pharmacology due to its ability to interact with various biological targets. The presence of the tert-butyl group and the hydroxypropyl moiety enhances its lipophilicity and solubility in biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: The tert-butyl and hydroxypropyl groups are introduced via alkylation reactions, often utilizing reagents such as alkyl halides or alcohols in the presence of bases.

- Carboxylation: The final step involves the carboxylation of the piperidine nitrogen to yield the carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. Its mechanism can include:

- Enzyme Inhibition: By binding to active sites on enzymes, it can alter their functionality, potentially leading to therapeutic effects.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, affecting signaling pathways involved in mood regulation and cognition.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

- Antimicrobial Activity: Studies indicate that this compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains.

- Neuroprotective Effects: Preliminary data suggest that it may protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease treatment.

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted on various derivatives of piperidine revealed that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential for therapeutic use . -

Neuroprotection in Cellular Models:

In cellular models simulating oxidative stress, the compound demonstrated a reduction in cell death rates compared to control groups. This effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.